Thionicotinamide
Descripción
Propiedades
IUPAC Name |
pyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBMZWDJAZPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063536 | |
| Record name | 3-Pyridinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-66-3 | |
| Record name | Thionicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4621-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarbothioamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyridinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thionicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0HXX0753 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thionicotinamide can be synthesized through the thiolation of nicotinamide. One common method involves the reaction of nicotinamide with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Aplicaciones Científicas De Investigación
Cancer Research Applications
-
Inhibition of Tumor Growth
- Thionicotinamide has been shown to significantly reduce the growth of various cancer cell lines by lowering NADPH levels. In studies involving C85 colon cancer cells, treatment with this compound resulted in a 60-70% reduction in cellular NADPH levels within 24 hours . This reduction compromised the cells' ability to synthesize macromolecules and defend against oxidative stress, leading to increased apoptosis.
-
Synergistic Effects with Chemotherapy
- The combination of this compound with conventional chemotherapeutic agents such as gemcitabine and irinotecan has demonstrated synergistic effects. Studies indicate that this compound enhances the cytotoxicity of these drugs by further elevating ROS levels within cancer cells . This mechanism suggests that this compound could be utilized to improve the efficacy of existing chemotherapy regimens.
-
In Vivo Studies
- Animal studies have confirmed the antitumor efficacy of this compound. In xenograft models using immunocompromised mice, administration of this compound resulted in significant tumor size reduction compared to control groups . These findings support the potential for this compound as an adjunctive treatment in cancer therapy.
Case Studies and Experimental Findings
| Study | Findings | Implications |
|---|---|---|
| Hsieh et al., 2015 | This compound reduced NADPH levels by 60-70% in C85 cells; inhibited lipid and protein synthesis. | Suggests potential for this compound in targeting metabolic pathways in cancer cells. |
| AACR Journals, 2016 | Demonstrated that this compound acts as a prodrug for NADPS; effective against various cancer cell lines. | Highlights its role as a promising lead compound for drug development targeting NADK. |
| ResearchGate Publication | Increased oxidative stress observed when combined with chemotherapy; enhanced apoptosis markers (γ-H2AX). | Indicates that this compound may enhance the effectiveness of chemotherapy through increased DNA damage in tumor cells. |
Mecanismo De Acción
Thionicotinamide exerts its effects primarily through the inhibition of nicotinamide adenine dinucleotide kinase (NADK). By inhibiting this enzyme, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADP+) and subsequently nicotinamide adenine dinucleotide phosphate hydrogen (NADPH). This reduction in NADPH levels impairs the biosynthetic capabilities of cancer cells and increases their susceptibility to oxidative stress .
Comparación Con Compuestos Similares
Nicotinamide
- Structural Difference : Nicotinamide contains a carboxamide (-CONH₂) group, while thionicotinamide has a thioamide (-CSNH₂) group.
Enzyme Kinetics :
Parameter This compound Nicotinamide Km (Pf-Sir2) 495 μM ~62 μM kcat (Pf-Sir2) 0.006 s⁻¹ 0.024 s⁻¹ This compound binds less efficiently and reacts fourfold slower due to suboptimal substrate geometry, despite similar pKa values (~3.5) .
- Therapeutic Context : Unlike nicotinamide (a vitamin B3 precursor), this compound lacks nutritional roles but exhibits unique cytotoxicity in cancer cells via NADPH depletion .
Ethionamide and Isoniazid
- Structural Similarities : Ethionamide (a second-line anti-TB drug) and this compound both feature thioamide groups, enabling redox interactions with metal complexes .
- Mechanistic Differences: Ethionamide: Requires enzymatic activation by EthA (a monooxygenase) to form a toxic NAD+ adduct . this compound: Undergoes redox reactions with cyanoferrate(III) to generate reactive intermediates, mimicking ethionamide’s activation pathway .
- Efficacy : this compound is less effective than isoniazid (first-line TB drug) but shows promise in overcoming multidrug resistance when combined with NADK inhibitors .
Thioisonicotinamide (TINA)
- Structural Comparison : TINA is a positional isomer of this compound, with the thioamide group at the pyridine ring’s 4-position instead of 3-position.
- Electrochemical Behavior :
Isonicotinamide
- Structural Basis : Isonicotinamide has a carboxamide group at the pyridine ring’s 4-position, differing from this compound’s 3-thioamide substitution.
- Metal Complexation: this compound forms redox-active cyanoferrate complexes, whereas isonicotinamide lacks sulfur-mediated electron transfer, resulting in stable coordination .
Key Research Findings
Enzyme Inhibition and Cancer Therapy
- NADK/G6PD Inhibition : this compound reduces NADPH pools by 40–60% in cancer cells, sensitizing them to ROS-inducing drugs like doxorubicin .
- Synergy with Chemotherapy : Combined with methotrexate, this compound achieves a synergistic effect (combination index <0.5) in colon cancer models .
Data Tables
Table 1: Kinetic Parameters of Pf-Sir2 with this compound vs. Nicotinamide
| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| This compound | 495 | 0.006 | 1.2 × 10⁻⁵ |
| Nicotinamide | ~62 | 0.024 | 3.9 × 10⁻⁴ |
Table 2: Therapeutic Comparison of this compound and Anti-TB Drugs
| Parameter | This compound | Isoniazid | Ethionamide |
|---|---|---|---|
| MIC (μg/mL) | 5–10 | 0.1–0.5 | 1–5 |
| Resistance Prevalence | Low | High | Moderate |
| Activation Pathway | Redox-mediated | KatG enzyme | EthA enzyme |
Table 3: Physical Properties of this compound and Analogues
| Compound | Solubility (H₂O, 25°C) | Melting Point (°C) |
|---|---|---|
| This compound | 0.02 g/L | 188–189 |
| Nicotinamide | 100 g/L | 129–131 |
| Ethionamide | 1.2 g/L | 164–166 |
Sources:
Actividad Biológica
Thionicotinamide (TN) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic applications.
This compound is primarily known for its role as an inhibitor of NAD+ kinase (NADK), an enzyme that catalyzes the phosphorylation of NAD+ to NADP+. By inhibiting NADK, this compound reduces the levels of nicotinamide adenine dinucleotide phosphate (NADPH), a crucial cofactor in various biosynthetic processes and antioxidant defense mechanisms. The reduction in NADPH levels leads to increased oxidative stress within cells, particularly in cancer cells that are already under metabolic stress.
Key Findings
- NADPH Reduction : Treatment with this compound resulted in a 60-70% decrease in cellular pools of NADP and NADPH in C85 colon cancer cells after 24 hours at a concentration of 100 µM .
- Antitumor Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cells by compromising their biosynthetic capabilities and enhancing their sensitivity to oxidative stressors .
Effects on Cellular Metabolism
This compound's inhibition of NADK has significant implications for cellular metabolism, particularly in cancer cells. By lowering NADPH levels, this compound disrupts several metabolic pathways:
- Lipid Synthesis : this compound treatment significantly affected fatty acid synthesis, as evidenced by Oil Red O staining experiments .
- Protein Synthesis : The compound also inhibited protein synthesis rates, further contributing to its cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study conducted on C85 colon cancer cells demonstrated that this compound could mimic the effects of direct NADK knockdown, leading to reduced cell proliferation and increased apoptosis due to elevated reactive oxygen species (ROS) levels when combined with menadione, a known ROS generator .
- In Vivo Studies : Preliminary toxicity studies indicated that this compound could be administered safely at certain doses in NOD-SCID mice, suggesting its potential for further development as an anticancer agent with less toxicity compared to traditional G6PD inhibitors like 6-aminonicotinamide .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the primary experimental methods for synthesizing thionicotinamide, and how do reaction conditions influence yield?
this compound is synthesized via microwave-assisted thionation using PSCl/HO/EtN, which reduces reaction time compared to conventional heating. Key parameters include microwave power (e.g., 150–300 W), solvent polarity, and stoichiometric ratios of reactants. Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification achieved through column chromatography (silica gel, chloroform/methanol gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
Q. What is the role of this compound in enzymatic assays, particularly for pathogen detection?
this compound substitutes NAD in dual-enzyme cycling ELISA systems. For example, it acts as a cofactor for alkaline phosphatase (ALP) to detect SARS-CoV-2 spike glycoprotein or M. tuberculosis in sputum. Its thioketone group enables colorimetric detection at 405 nm, avoiding interference from endogenous NAD .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives affect vasorelaxation efficacy, and what mechanistic insights exist?
this compound derivatives (e.g., compound 7 ) exhibit dose-dependent vasorelaxation via nitric oxide (NO) pathway modulation. In aortic ring assays, pre-treatment with L-NAME (NO synthase inhibitor) reduces R from 77.7% to 43.7%, confirming NO-dependent activity. ED shifts (1.25 × 10 M to 2.66 × 10 M under inhibition) highlight competitive binding dynamics .
Q. What experimental design considerations are critical for resolving contradictions in this compound’s bioactivity across studies?
Discrepancies in ED or R values often arise from:
- Enzyme source variability : Commercial ALP vs. tissue-specific isoforms may differ in cofactor affinity.
- Assay conditions : Buffer pH (e.g., PBS 7.2 vs. Tris-HCl) impacts solubility (10 mg/ml in PBS) and enzymatic kinetics .
- Inhibitor specificity : Off-target effects of inhibitors like L-NAME require validation via orthogonal assays (e.g., cGMP ELISA).
Q. How can researchers ensure reproducibility in this compound-based assays, particularly in multi-center studies?
Standardization protocols include:
- Stability controls : Store this compound at -20°C (powder) or -80°C (solution) to prevent thioketone oxidation .
- Calibration curves : Use freshly prepared NAD/thionicotinamide standards for each assay run.
- Blinded data analysis : Mitigate bias in endpoint interpretation (e.g., optical density thresholds) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Nonlinear regression models (e.g., Hill equation) quantify EC/IC. Report means ± SEM with n ≥ 3 replicates. For significance, use ANOVA followed by post-hoc tests (e.g., Tukey’s), specifying p-value thresholds (e.g., p < 0.05) .
Methodological Guidance
Best practices for documenting this compound research in publications
- Tables : Use Roman numerals (Table I, II) with footnotes explaining abbreviations (e.g., R = maximal relaxation).
- Figures : Label axes clearly (e.g., “Concentration (log M)” vs. “% Vasorelaxation”) and include error bars for SEM .
- Data precision : Report instrument-specific measurements (e.g., ±0.1 mg/ml for solubility) without over-rounding .
How to formulate research questions on this compound’s mechanism using frameworks like PICO or FINER
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
